molecular formula C11H22ClNO2 B7908625 Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride

Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No.: B7908625
M. Wt: 235.75 g/mol
InChI Key: GPIYJSZTKINSPB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride is a piperidine derivative featuring a tert-butyl ester group and a hydrochloride salt. Piperidine derivatives are widely used in pharmaceutical synthesis due to their versatility as intermediates. The tert-butyl group introduces steric bulk, which can influence reactivity and stability in synthetic pathways.

Properties

IUPAC Name

tert-butyl 2-piperidin-3-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9;/h9,12H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIYJSZTKINSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Piperidinol with Tert-Butyl Bromoacetate

The most widely documented method involves the nucleophilic substitution of 3-piperidinol with tert-butyl bromoacetate. In this reaction, 3-piperidinol acts as a nucleophile, displacing the bromide ion from tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux (60–80°C) for 12–24 hours. Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient). The free base is subsequently treated with hydrochloric acid in diethyl ether to form the hydrochloride salt.

Key Data:

ParameterDetails
Starting Material3-Piperidinol, tert-butyl bromoacetate
BaseK₂CO₃
SolventTHF or DMF
Temperature60–80°C
Reaction Time12–24 hours
Yield (Free Base)65–75%

Carbamate Intermediate Route

An alternative approach utilizes tert-butyl N-methyl-N-(3-piperidyl)carbamate as a precursor. In a representative procedure, the carbamate is coupled with 4-[5-(2-tert-butyl-4-pyridyl)-3-thienyl]-3-chloro-benzoic acid using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF. After stirring at room temperature for 24 hours, the product is extracted with ethyl acetate and purified via reverse-phase HPLC. While this method is less direct, it demonstrates the versatility of carbamate-protected intermediates in complex syntheses.

Key Data:

ParameterDetails
Coupling AgentHATU
BaseDIPEA
SolventDMF
Reaction Time24 hours
Yield~15% (74 mg from 500 mg)
ParameterDetails
CatalystPd/C (5–10 wt%)
Pressure3–7 bar H₂
Deprotection AgentHCl (gas or aqueous)
SolventMethanol

Reaction Conditions and Optimization

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance the nucleophilicity of 3-piperidinol in alkylation reactions, while THF balances reactivity and boiling point. Elevated temperatures (≥60°C) are critical for overcoming activation energy barriers but risk side reactions such as ester hydrolysis.

Catalytic and Stoichiometric Considerations

The use of HATU in carbamate coupling improves amide bond formation efficiency but increases costs. Stoichiometric bases like DIPEA neutralize generated HBr, shifting equilibrium toward product formation. In hydrogenation routes, Pd/C loading below 10 wt% minimizes catalyst costs without compromising activity.

Purification and Isolation Techniques

Chromatographic Methods

Column chromatography remains the gold standard for isolating the free base, with hexane/ethyl acetate (3:1 to 1:1) achieving >95% purity. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is employed for carbamate-derived products but is less scalable.

Crystallization and Salt Formation

The hydrochloride salt is precipitated by adding concentrated HCl to the free base in diethyl ether, yielding a crystalline solid with ≥99% purity after vacuum drying. Recrystallization from ethanol/water mixtures further enhances purity for pharmaceutical applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors to improve heat transfer and reduce reaction times. For example, tert-butyl bromoacetate and 3-piperidinol can be mixed in a micromixer at 70°C, achieving 85% conversion in 2 hours.

Comparative Analysis of Synthesis Routes

MethodYieldCostScalabilityPurity
Alkylation65–75%LowHigh≥95%
Carbamate Coupling15–20%HighLow≥98%
Hydrogenation/Deprotection~50%ModerateModerate≥90%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the compound's ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. Research indicates that derivatives of this compound can significantly reduce pyroptosis and interleukin-1 beta (IL-1β) release in THP-1 cells, a human monocytic cell line .

Neurological Disorders

Given its piperidine moiety, this compound has potential applications in treating neurological disorders. Piperidine derivatives are often investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, suggesting that tert-butyl 2-(piperidin-3-yl)acetate hydrochloride could be beneficial in conditions such as anxiety or depression .

Cancer Research

The compound's ability to influence cell death pathways positions it as a candidate for cancer therapeutics. In particular, its action on the NLRP3 inflammasome may provide insights into novel anti-cancer strategies, especially in tumors where inflammation plays a pivotal role in tumor progression and metastasis .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Inhibition of NLRP3 InflammasomeDemonstrated significant reduction in pyroptosis and IL-1β release at concentrations as low as 10 µM.
ATPase Activity ModulationCompounds showed up to 37% inhibition of ATPase activity, correlating with anti-inflammatory effects.
Neuroprotective PotentialHighlighted the potential use of piperidine derivatives in treating neurological disorders through modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include compounds with variations in the ester group (tert-butyl, ethyl, methyl) or substituents on the piperidine ring. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features
Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride - C11H22ClNO2 235.75 (estimated) Bulky tert-butyl ester; discontinued status
Ethyl 2-(piperidin-3-yl)acetate hydrochloride 16780-05-5 C9H17NO2·HCl 207.70 Ethyl ester; melting point: 132–134°C; optical rotation: -9.7° (methanol)
Methyl 2-(piperidin-3-yl)acetate hydrochloride 247259-31-0 C8H15NO2·HCl 193.67 Methyl ester; smaller ester group; higher solubility potential
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride 1909327-88-3 C11H21ClN2O2 248.75 Cyclopropylmethyl amino substituent; ≥95% purity; used in drug development
Key Observations:
  • Ethyl and methyl esters (e.g., CAS 16780-05-5 and 247259-31-0) are more reactive in ester hydrolysis or transesterification due to smaller substituents .
  • Salt Form : All compounds are hydrochloride salts, improving solubility in polar solvents and stability during storage .

Physicochemical Properties

  • Melting Point : Ethyl 2-(piperidin-3-yl)acetate hydrochloride has a well-defined melting point (132–134°C), whereas data for the tert-butyl analog is unavailable .
  • Optical Activity: Ethyl derivative exhibits optical rotation (-9.7° in methanol), suggesting chirality at the piperidine ring .
  • Purity: tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride is noted for ≥95% purity, ensuring reliability in synthetic applications .

Commercial Availability and Challenges

  • Ethyl and Methyl Esters : Actively supplied by manufacturers (e.g., ENAO Chemical Co., Biosynce) with certificates of analysis (COA) and material safety data sheets (MSDS) .
  • Tert-butyl Analogs: Limited availability; discontinuation may relate to synthesis complexity or lower demand .

Biological Activity

Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H22N2O2HClC_{12}H_{22}N_{2}O_{2}\cdot HCl and a molecular weight of approximately 235.75 g/mol. Its structure includes a tert-butyl group, a piperidine ring, and an acetate moiety, which contribute to its solubility and biological activity.

This compound interacts with specific molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of enzymes or receptors, resulting in various pharmacological effects.

Biological Activities

The compound exhibits several notable biological activities:

  • Antidepressant Properties : Piperidine derivatives have been studied for their potential antidepressant effects, suggesting that this compound may contribute to mood regulation.
  • Analgesic Effects : Related compounds have demonstrated analgesic properties, indicating potential pain-relieving applications.
  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways relevant to neurological disorders.

In Vitro Studies

Recent studies have evaluated the pharmacokinetic profiles of related compounds. For example, one study reported the following data on related piperidine derivatives:

ParameterCompound 1Compound 2
LogD2.32.6
Solubility (μM)52>200
Mouse MIC (μL·min –1·mg –1)15<1
Rat Heps (μL·min –1 per 10^6 cells)1314
Human PPB (%)98.494

These findings highlight the solubility and bioavailability of piperidine derivatives, which are crucial for their therapeutic efficacy .

Case Studies

A case study involving a related piperidine derivative demonstrated significant improvements in insulin sensitivity in animal models, with a profile similar to established drugs like liraglutide. This suggests that this compound could have implications for metabolic disorders .

Applications in Medicine

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Neurological Disorders : Its potential as an enzyme inhibitor positions it as a candidate for treating conditions like depression and anxiety.
  • Cancer Research : Compounds with similar structures have shown promise in inhibiting tumor growth through modulation of signaling pathways involved in cancer progression .

Q & A

Q. What are the recommended spectroscopic techniques for confirming the molecular structure of tert-butyl 2-(piperidin-3-yl)acetate hydrochloride?

  • Methodological Answer : To confirm the structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) to identify proton and carbon environments, infrared (IR) spectroscopy to detect functional groups like ester and amine bonds, and mass spectrometry (MS) for molecular weight validation. X-ray crystallography is recommended for absolute configuration determination if crystalline samples are obtainable. Cross-referencing experimental data with computational predictions (e.g., density functional theory, DFT) can resolve ambiguities in peak assignments .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis of the tert-butyl ester group. Desiccants should be used to minimize moisture exposure. Regularly monitor purity via HPLC or TLC, especially after prolonged storage. Stability studies under varying conditions (e.g., temperature, humidity) can establish degradation kinetics .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A typical route involves:
  • Step 1 : Protection of piperidin-3-ylacetic acid with a tert-butyl ester group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP).
  • Step 2 : Hydrochloride salt formation by treating the free base with HCl in an aprotic solvent (e.g., diethyl ether).
    Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to maximize yield and purity. Monitor intermediates with LC-MS .

Advanced Research Questions

Q. How can computational methods be integrated into optimizing the synthesis of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states or intermediates. Pair this with cheminformatics tools to predict optimal solvents, catalysts, or temperatures. For example, reaction path search algorithms (e.g., artificial force induced reaction, AFIR) can narrow experimental parameters, reducing trial-and-error approaches. Validate predictions with small-scale experiments and iteratively refine computational models using feedback from kinetic data .

Q. How should researchers address contradictions in reported reaction yields for similar tert-butyl-protected compounds?

  • Methodological Answer : Conduct a systematic meta-analysis of published protocols, focusing on variables such as solvent choice, catalyst loading, and reaction time. Reproduce key experiments under controlled conditions to isolate confounding factors (e.g., moisture sensitivity of intermediates). Use statistical tools (e.g., ANOVA) to identify significant variables. Cross-validate findings with computational simulations to resolve mechanistic discrepancies .

Q. What strategies are recommended for assessing the environmental impact of this compound when ecotoxicity data is unavailable?

  • Methodological Answer : Perform predictive ecotoxicology using quantitative structure-activity relationship (QSAR) models to estimate biodegradability, bioaccumulation potential, and toxicity. Design laboratory studies to measure hydrolysis rates under varying pH conditions and soil mobility using column chromatography. Collaborate with environmental chemists to simulate long-term persistence in aquatic systems via microcosm experiments .

Q. How can researchers resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer : Combine chiral HPLC with circular dichroism (CD) spectroscopy to determine enantiomeric excess and absolute configuration. For definitive confirmation, grow single crystals and perform X-ray diffraction analysis. Compare experimental data with simulated spectra from computational tools (e.g., Gaussian) to validate stereochemical assignments .

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Characterization

TechniqueApplicationExample Data from Evidence
1^1H NMRProton environment mappingPubChem-derived spectral predictions
X-ray crystallographyAbsolute configurationStructural data for analogous compounds
LC-MSPurity and intermediate trackingSynthesis route validation

Table 2 : Computational Tools for Reaction Optimization

ToolFunctionEvidence Reference
DFT (e.g., Gaussian)Transition state modelingICReDD’s reaction path search methods
QSAREcotoxicity predictionEcological impact assessment
AFIRExperimental parameter narrowingFeedback-driven design

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.